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Compound of Interest

Compound Name: 2-(2-Methoxyethyl)phenol

Cat. No.: B130077 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-(2-
Methoxyethyl)phenol, a key intermediate in organic synthesis. Due to the limited availability of

experimentally verified public data for this specific compound, this document combines

information from commercial suppliers with established principles of spectroscopic analysis for

related phenolic compounds. This guide is intended to serve as a reference for the

identification and characterization of 2-(2-Methoxyethyl)phenol.

Spectroscopic Data Summary
The following tables summarize the available and expected spectroscopic data for 2-(2-
Methoxyethyl)phenol. It is important to note that while some data is reported from chemical

suppliers, a complete, publicly available, experimentally verified dataset has not been

identified. The data presented should be used as a guideline for analysis.

Table 1: Nuclear Magnetic Resonance (NMR) Data
(Predicted)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b130077?utm_src=pdf-interest
https://www.benchchem.com/product/b130077?utm_src=pdf-body
https://www.benchchem.com/product/b130077?utm_src=pdf-body
https://www.benchchem.com/product/b130077?utm_src=pdf-body
https://www.benchchem.com/product/b130077?utm_src=pdf-body
https://www.benchchem.com/product/b130077?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b130077?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR
Chemical Shift
(δ) ppm

Multiplicity Integration Assignment

Aromatic Protons 6.8 - 7.2 m 4H Ar-H

Methylene

Protons
~3.7 t 2H Ar-CH₂-CH₂-O

Methylene

Protons
~2.9 t 2H Ar-CH₂-CH₂-O

Methoxyl Protons ~3.3 s 3H O-CH₃

Phenolic Proton Variable br s 1H Ar-OH

¹³C NMR Chemical Shift (δ) ppm Assignment

Aromatic Carbons 110 - 160 C-Ar

Methylene Carbon ~70 Ar-CH₂-CH₂-O

Methylene Carbon ~35 Ar-CH₂-CH₂-O

Methoxyl Carbon ~59 O-CH₃

Note: The chemical shifts for NMR data are based on typical values for similar structures and

general predictions. Actual experimental values may vary based on solvent and other

conditions.

Table 2: Infrared (IR) Spectroscopy Data
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Wavenumber
(cm⁻¹)

Intensity Bond Vibration
Functional
Group

Reference

~3400 Broad O-H Stretch
Phenolic

Hydroxyl
[1]

3100-3000 Medium C-H Stretch Aromatic General

3000-2850 Medium C-H Stretch
Aliphatic (CH₂,

CH₃)
General

~1250 Strong

C-O-C

Asymmetric

Stretch

Ether [1]

1600-1450 Medium-Strong C=C Stretch Aromatic Ring General

Table 3: Mass Spectrometry (MS) Data
m/z

Relative
Intensity

Ion Fragmentation Reference

153 Major [M+H]⁺
Protonated

Molecular Ion
[1]

152 Major [M]⁺ Molecular Ion Predicted

107 Significant [M - C₂H₅O]⁺

Loss of the

methoxyethyl

radical

[1]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used to

characterize 2-(2-Methoxyethyl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:
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Sample Preparation: Dissolve approximately 5-10 mg of 2-(2-Methoxyethyl)phenol in 0.5-

0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-

d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the

chemical shift of the phenolic hydroxyl proton.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a

frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and

a relaxation delay of 1-5 seconds.

The spectral width should encompass the expected range of chemical shifts (typically 0-12

ppm).

For signal averaging, 8-16 scans are usually sufficient.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

A larger number of scans (e.g., 128 or more) is generally required due to the low natural

abundance of the ¹³C isotope.

The spectral width should cover the expected range (typically 0-200 ppm).

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

like tetramethylsilane (TMS) at 0.00 ppm.
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Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation:

Neat Liquid: If the sample is a liquid at room temperature, a drop can be placed between

two potassium bromide (KBr) or sodium chloride (NaCl) plates.

KBr Pellet: If the sample is a solid, grind a small amount (1-2 mg) with anhydrous KBr

(100-200 mg) to a fine powder and press it into a transparent pellet using a hydraulic

press.

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the

ATR crystal. This method requires minimal sample preparation.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or the clean ATR

crystal).

Place the sample in the spectrometer and record the sample spectrum.

Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Data Processing: The instrument software automatically subtracts the background spectrum

from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
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Methodology:

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer.

Common techniques for small organic molecules include:

Gas Chromatography-Mass Spectrometry (GC-MS): The sample is vaporized and

separated on a GC column before entering the mass spectrometer.

Direct Infusion: The sample is introduced directly into the ion source via a syringe pump.

Ionization:

Electron Ionization (EI): The sample is bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and extensive fragmentation.

Electrospray Ionization (ESI): A soft ionization technique where the sample solution is

sprayed through a charged capillary, producing protonated ([M+H]⁺) or deprotonated ([M-

H]⁻) molecular ions with minimal fragmentation.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and their abundance is recorded.

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

The molecular ion peak provides the molecular weight, and the fragmentation pattern gives

structural information.

Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and the general

structure of 2-(2-Methoxyethyl)phenol.
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Caption: General workflow for the spectroscopic analysis of 2-(2-Methoxyethyl)phenol.

Caption: Chemical structure of 2-(2-Methoxyethyl)phenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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